1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

Catalog No.
S789056
CAS No.
1158741-90-2
M.F
C10H16ClNO2
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydroc...

CAS Number

1158741-90-2

Product Name

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H

InChI Key

KBFAEGLXWFVYKT-UHFFFAOYSA-N

SMILES

CNCC1=C(C(=CC=C1)OC)OC.Cl

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OC.Cl
  • Chemical Databases

    Information on the compound can be found in chemical databases like PubChem [] and ChemicalBook []. These entries provide basic details like molecular formula, weight, and a CAS number for further reference.

  • Log P value

    One source [] mentions a calculated Log P value of -6.27 cm/s. Log P is a partition coefficient that indicates a molecule's preference for water or lipids (fats). This value suggests the compound might favor a lipophilic environment.

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol. This compound features a dimethoxyphenyl group, which contributes to its unique properties and potential applications. It is characterized by the presence of a methyl group attached to the nitrogen atom of the methanamine structure, which enhances its biological activity and interaction with various biological systems .

Currently, there is no scientific literature available describing a specific mechanism of action for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride.

  • Potential skin and eye irritant: The amine group can irritate skin and eyes upon contact [].
  • Potential respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory system [].
  • Unknown flammability and reactivity: Further investigation is required.
. Notably, it can undergo nucleophilic substitution reactions due to the presence of the amine group. Additionally, it may react with electrophiles due to the electron-rich nature of the dimethoxyphenyl moiety. The compound can also be involved in condensation reactions, where it may form new compounds through the combination with carbonyl-containing compounds .

The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves several steps:

  • Preparation of the Dimethoxyphenyl Intermediate: The starting material is often a substituted phenol that undergoes methylation using methyl iodide in the presence of a base.
  • Formation of the Methanamine: The intermediate is then reacted with formaldehyde and methylamine under acidic conditions to form the methanamine derivative.
  • Hydrochloride Salt Formation: Finally, the product can be converted into its hydrochloride salt by reacting with hydrochloric acid .

These methods highlight the compound's synthetic versatility and potential for modification.

1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride has potential applications in various fields:

  • Pharmaceutical Research: Due to its potential neuroactive properties, it may be explored as a candidate for drug development targeting neurological disorders.
  • Chemical Synthesis: It can serve as an intermediate in organic synthesis for creating more complex molecules.
  • Research Reagent: The compound may be used in laboratory settings for studying amine reactivity and properties .

Interaction studies involving 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride focus on its binding affinity to specific receptors in the brain. Preliminary data suggest that it may have modulatory effects on serotonin receptors, which could influence mood regulation and anxiety levels. Further pharmacological profiling is required to understand its full interaction spectrum and therapeutic implications .

Several compounds share structural similarities with 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
1-(3,4-Dimethoxyphenyl)-N-methylmethanamineSimilar dimethoxy substitutionSlightly different phenyl orientation may affect receptor binding
N,N-Dimethyl-2-amino-1-phenylethanolAmino alcohol structureDifferent functional group leading to varied biological activity
2-(Dimethylamino)propan-1-olSimple amine structureLacks aromatic character; different pharmacological profile

These compounds highlight the uniqueness of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride due to its specific phenolic substitution and potential neuropharmacological effects .

Dates

Modify: 2023-08-15

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